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Compound of Interest

6-Chloro-[1,2,4]triazolo[4, 3-
Compound Name: .
ajpyrazine

Cat. No.: B1148870

The initial search has revealed multiple CAS numbers for compounds with similar names,
highlighting the importance of precise isomer identification. The user is asking for "6-Chloro-
triazolo[4,3-a]pyrazine".

e PubChem lists CAS number 28593-24-0 for "6-chloro-triazolo[4,3-b]pyridazine”, which is a
different scaffold ([4,3-b]pyridazine instead of [4,3-a]pyrazine).

o Frontier Specialty Chemicals lists CAS number 1334135-75-9 for "6-Bromo-8-chloro-
triazolo[4,3-a]pyrazine”, which is a bromo- and chloro-substituted derivative.

e Cenmed lists CAS number 51519-29-0 for "6-chloro-triazolo[1,5-a]pyrazine”, which is a
different isomer ([1,5-a]pyrazine).

o Fisher Scientific lists CAS number 762240-92-6 for a tetrahydro derivative, "3-
(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride".

None of these are the exact CAS number for "6-Chloro-triazolo[4,3-a]pyrazine”. | need to
perform a more specific search to find the correct CAS number for the requested compound.
This is a critical first step before proceeding to gather the other required information.The
previous searches have been challenging, yielding CAS numbers for several isomers and
derivatives of the target molecule, but not definitively for 6-Chloro-triazolo[4,3-a]pyrazine itself.
PubChemlLite provided a page for "6-chloro-triazolo[4,3-a]pyrazine" with the formula C5H3CIN4
and some predicted data, but frustratingly, no CAS number was listed. This suggests the
compound might be less common or poorly documented in major databases under this specific
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name. However, the Stenutz source provides a melting point of 200 °C for "6-chloro-1,2,4-
triazolo[4,3-a]pyrazine”, which is a valuable piece of physical property data.

To proceed, | need to consolidate the information for the correct isomer as much as possible,
even without a confirmed CAS number from a primary database like PubChem or SciFinder
directly. | will use the information from PubChemLite and Stenutz as the basis for the core
compound.

The next steps will focus on finding synthesis, reactivity, and application data for the [4,3-
a]pyrazine core, and specifically for chloro-substituted analogues where possible. The search
for experimental protocols and signaling pathway involvement will need to be broader, focusing
on the triazolo[4,3-a]pyrazine scaffold in general if specific data for the 6-chloro derivative
remains elusive.

Given the difficulty in finding a specific CAS number, | will have to proceed with the available
information and broaden my search terms to gather the necessary context for the technical
guide.The previous searches have confirmed the difficulty in finding a specific CAS number for
6-Chloro-triazolo[4,3-a]pyrazine. PubChemlLite lists the compound but without a CAS number.
However, | have found a CAS number for a trifluoromethyl derivative, 6-chloro-3-
(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine (CAS: 1379310-87-8), which confirms the
existence of the core structure. | have also gathered some information on the synthesis of the
broader triazolo[4,3-a]pyrazine scaffold and its applications, particularly in drug discovery as
kinase inhibitors (c-Met/VEGFR-2). | have found a general synthetic scheme starting from 2,3-
dichloropyrazine.

To create a comprehensive technical guide, | need to:

» Acknowledge the difficulty in finding a specific CAS number for the parent compound and
provide the available information.

» Detail the general synthesis of the triazolo[4,3-a]pyrazine core, using the information | have
found, and adapt it for the 6-chloro derivative.

o Summarize the known physical and chemical properties. | have some predicted data from
PubChemlLite.
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o Discuss the applications of this scaffold in drug discovery, focusing on its role as a kinase
inhibitor. | have good information on this.

o Create the required diagrams. | can create a general synthesis workflow and a diagram for
the c-Met/VEGFR-2 signaling pathway inhibition.

| have enough information to proceed with generating the in-depth technical guide as
requested. | will structure the response with the required sections, tables, and Graphviz
diagrams.

Final Answer:## A Technical Guide to 6-Chloro-triazolo[4,3-a]pyrazine and its Derivatives in
Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-triazolo[4,3-a]pyrazine, a
heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability
of data for the unsubstituted parent compound, this guide also encompasses key derivatives
and the broader triazolo[4,3-a]pyrazine core, offering insights into its synthesis, properties, and
applications, particularly in the development of novel therapeutics.

Compound Identification and Properties

While a specific CAS number for 6-Chloro-triazolo[4,3-a]pyrazine is not readily available in
major chemical databases, its existence is supported by data on its derivatives. For instance,
the related compound, 6-chloro-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine, is assigned
CAS number 1379310-87-8[3]. The structural information and predicted properties for the
parent 6-Chloro-triazolo[4,3-a]pyrazine are summarized below.

Table 1: Physicochemical Properties of 6-Chloro-triazolo[4,3-a]pyrazine
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Property Value Source

Molecular Formula CsH3CINa PubChemLite[4]
Monoisotopic Mass 154.00462 Da PubChemLite[4]
Predicted XlogP 1.1 PubChemLite[4]

Predicted Collision Cross

_ 124.5 A2 PubChemLite[4]
Section ([M+H]*)

Synthesis and Experimental Protocols

The synthesis of the triazolo[4,3-a]pyrazine core generally involves the construction of the
fused triazole ring onto a pyrazine precursor. A common strategy begins with a substituted
dichloropyrazine.

General Synthesis of the[7][8][9]triazolo[4,3-a]pyrazine
Core

A representative synthetic route starts from 2,3-dichloropyrazine. The key steps involve
nucleophilic substitution with hydrazine, followed by cyclization to form the triazole ring.

Experimental Protocol:

e Hydrazinolysis: 2,3-dichloropyrazine is treated with hydrazine hydrate in a suitable solvent
like ethanol and heated under reflux. This reaction substitutes one of the chlorine atoms with
a hydrazine group to form a hydrazinylpyrazine intermediate.[2]

e Cyclization: The resulting hydrazinylpyrazine is then cyclized to form the triazolo[4,3-
a]pyrazine core. This can be achieved by reacting the intermediate with an orthoester, such
as triethyl orthoformate, often in the presence of an acid catalyst.[2]
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General Synthesis of the Triazolo[4,3-a]pyrazine Core
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Caption: General synthetic workflow for the[1][2][3]triazolo[4,3-a]pyrazine scaffold.

Applications in Drug Discovery

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities, including antibacterial, antimalarial,
and anticancer properties.

Kinase Inhibition: Targeting c-Met and VEGFR-2

A significant area of research for triazolo[4,3-a]pyrazine derivatives is in the development of
kinase inhibitors, particularly for cancer therapy. These compounds have shown promise as
dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular
endothelial growth factor receptor 2), two key receptor tyrosine kinases involved in tumor
growth, angiogenesis, and metastasis.[1][2]

The inhibition of both c-Met and VEGFR-2 signaling pathways can lead to a synergistic
antitumor effect by simultaneously blocking tumor cell proliferation and the formation of new
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blood vessels that supply nutrients to the tumor.[1]

Table 2: Biological Activity of Representative[1][2][3]triazolo[4,3-a]pyrazine Derivatives

Compound Target(s) ICso Cell Line(s) Reference

[Frontiers in

A549, MCF-7,
171 c-Met 26.00 nM Pharmacology,

Hela

2022][2]
VEGFR-2 2.6 uM
] A549, MCF-7, [New Journal of

22i c-Met 48 nM ]

HelLa Chemistry, 2022]

The promising in vitro activities of these compounds, such as arresting the cell cycle in the
GO0/G1 phase and inducing apoptosis, highlight the therapeutic potential of the triazolo[4,3-
a]pyrazine scaffold.[2]
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Inhibition of c-Met and VEGFR-2 Signaling Pathways

Triazolo[4,3-a]pyrazine Derivative
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Caption: Mechanism of action for triazolo[4,3-a]pyrazine derivatives as dual kinase inhibitors.

Conclusion

The 6-Chloro-triazolo[4,3-a]pyrazine core represents a valuable scaffold for the development of
novel therapeutic agents. While data on the parent compound is sparse, its derivatives have
demonstrated significant potential, particularly as dual inhibitors of the c-Met and VEGFR-2
kinases. The synthetic accessibility and the wide range of biological activities associated with
this heterocyclic system make it an attractive starting point for further drug discovery and
development efforts. Future research will likely focus on optimizing the structure-activity
relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic
profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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